3-Methyl-7-nitrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-nitrobenzofuran is a heterocyclic compound that belongs to the benzofuran family It is characterized by a benzene ring fused to a furan ring, with a methyl group at the 3-position and a nitro group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitrobenzofuran typically involves the nitration of 3-methylbenzofuran. One common method is the electrophilic nitration using nitric acid and acetic anhydride at low temperatures (0–25°C) over 48 hours . This method yields this compound with a moderate yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Methyl-7-aminobenzofuran.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
3-Methyl-7-nitrobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-7-nitrobenzofuran involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s electron-withdrawing nitro group also makes it a good Michael acceptor, allowing it to participate in conjugate addition reactions.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzofuran: Lacks the methyl group at the 3-position.
2-Nitrobenzofuran: Nitro group is at the 2-position instead of the 7-position.
3-Methylbenzofuran: Lacks the nitro group.
Uniqueness
3-Methyl-7-nitrobenzofuran is unique due to the presence of both a methyl group and a nitro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-7-nitro-1-benzofuran |
InChI |
InChI=1S/C9H7NO3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3 |
InChI Key |
MOHDWZWCIZQBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.